molecular formula C11H16F2N2O2 B2423725 tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate CAS No. 1785653-80-6

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate

Cat. No. B2423725
CAS RN: 1785653-80-6
M. Wt: 246.258
InChI Key: UVXFNHDLZNXSQF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H16F2N2O2 . It is used in scientific experiments as a reagent, intermediate, or reference standard .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a tert-butyl carboxylate group, a cyano group, and two fluorine atoms .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate” is 246.26 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved information.

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Syntheses of Substituted Derivatives : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives are used in the stereoselective synthesis of cis and trans isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

  • Piperidine Derivatives Fused with Oxygen Heterocycles : The compound plays a role in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to the synthesis of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Synthesis of Schiff Base Compounds

  • Formation of Schiff Base Compounds : It is involved in synthesizing Schiff base compounds characterized by FTIR, NMR, and X-ray crystallographic analysis, showcasing its utility in creating complex molecular structures (Çolak et al., 2021).

Intermediate in Novel Inhibitor Synthesis

  • Synthesis of Novel Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a significant intermediate in synthesizing novel protein tyrosine kinase inhibitors, highlighting its importance in medicinal chemistry (Chen Xin-zhi, 2011).

Synthesis of Small Molecule Anticancer Drugs

  • Intermediate for Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is used as an intermediate in synthesizing small molecule anticancer drugs, underscoring its potential in cancer treatment (Zhang et al., 2018).

Synthesis of Difluoromethylated Quinazolic Acid Derivatives

  • Difluoromethylated Quinazolic Acid Derivatives : This compound is used in synthesizing tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylate and related esters, useful in developing new cyclic amino acids (Hao et al., 2000).

Molecular Structure Analysis

  • X-ray and Molecular Structure Analysis : Its role in synthesizing compounds whose molecular and crystal structures are analyzed via X-ray diffraction, NMR spectroscopy, and mass spectrometry is significant, contributing to the understanding of complex molecular structures (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXFNHDLZNXSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate

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